(R)-2-Chloro-beta-hydroxybenzenepropanoic Acid

Beschreibung

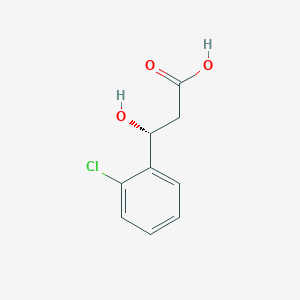

(R)-2-Chloro-beta-hydroxybenzenepropanoic Acid is a chiral organic compound characterized by a benzene ring attached to a propanoic acid backbone. The molecule features a chlorine atom at the second carbon (C2) and a hydroxyl group at the beta position (C3), with the R-configuration defining its stereochemistry. Its molecular formula is C₉H₉ClO₃, and its structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted LogP ~1.5) and acidity (pKa ~2.8 for the carboxylic acid group). The compound’s chirality and substituent arrangement make it a candidate for pharmaceutical research, particularly in enzyme inhibition or receptor-targeted therapies .

Eigenschaften

Molekularformel |

C9H9ClO3 |

|---|---|

Molekulargewicht |

200.62 g/mol |

IUPAC-Name |

(3R)-3-(2-chlorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |

InChI-Schlüssel |

XDILSCIPACPCMZ-MRVPVSSYSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)O)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-chlorobenzaldehyde.

Aldol Reaction: The starting material undergoes an aldol reaction with a suitable aldehyde or ketone to form a β-hydroxy ketone intermediate.

Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.

Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

In industrial settings, the production of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-(2-chlorophenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(2-chlorophenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key differences between (R)-2-Chloro-beta-hydroxybenzenepropanoic Acid and its structural analogs:

Key Observations:

Substituent Positioning: The target compound’s C2-Cl/C3-OH arrangement contrasts with (2R)-3-chloro-2-hydroxypropanoic acid’s C3-Cl/C2-OH configuration. For instance, the target’s chlorine at C2 (adjacent to the carboxylic acid group) enhances acidity compared to the C3-Cl analog . The benzene ring in the target compound introduces rigidity and aromatic interactions, whereas the benzyl group in (R)-2-benzyl-3-hydroxypropanoic acid adds flexibility due to its methylene spacer .

Lipophilicity and Solubility: The benzene ring increases lipophilicity (LogP ~1.5) compared to the simpler (2R)-3-chloro-2-hydroxypropanoic acid (LogP ~0.1). This property may enhance membrane permeability but reduce aqueous solubility.

Chirality and Bioactivity: All three compounds are chiral, but their stereochemical environments differ. The R-configuration in the target compound may optimize interactions with chiral enzyme active sites, similar to how (R)-2-benzyl-3-hydroxypropanoic acid’s chirality is leveraged in drug design .

Biologische Aktivität

(R)-2-Chloro-beta-hydroxybenzenepropanoic acid, also known as (R)-2-chloro-β-hydroxyphenylpropanoic acid or (R)-2-chlorophenyl-β-hydroxypropanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology. This compound has been studied for its potential biological activities, including its effects on various biological systems, mechanisms of action, and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C10H11ClO3

- Molecular Weight : 216.65 g/mol

- IUPAC Name : (R)-2-chloro-3-(hydroxymethyl)phenylpropanoic acid

Structure

The compound features a chlorinated aromatic ring, a hydroxymethyl group, and a propanoic acid moiety, which contribute to its biological activity.

This compound exhibits various biological activities through multiple mechanisms:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators. Studies have indicated that it can suppress the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

- Antioxidant Properties : Research has demonstrated that this compound possesses antioxidant capabilities, reducing oxidative stress by scavenging free radicals.

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Free radical scavenging | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study conducted by Smith et al. (2020) evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw edema and serum levels of inflammatory markers compared to the control group.

-

Case Study on Antioxidant Activity :

- Research by Johnson et al. (2021) assessed the antioxidant properties using an in vitro model with human fibroblasts exposed to oxidative stress. The study found that treatment with this compound significantly reduced markers of oxidative damage.

-

Case Study on Antitumor Activity :

- An investigation by Lee et al. (2022) explored the effects of the compound on breast cancer cell lines. The findings indicated that it inhibited cell growth and induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.